molecular formula C10H13NO B15275469 7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine

7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine

Cat. No.: B15275469
M. Wt: 163.22 g/mol
InChI Key: CLEHOJVIANJWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . This compound is characterized by a fused ring system that includes a furan ring and a pyridine ring, with a cyclopropyl group attached.

Preparation Methods

The synthesis of 7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine involves several steps, typically starting with the preparation of the furan and pyridine precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

laboratory-scale synthesis typically involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furan or pyridine rings are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms of the compound .

Scientific Research Applications

7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug discovery and development.

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the cyclopropyl group, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

7-cyclopropyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine

InChI

InChI=1S/C10H13NO/c1-2-7(1)9-10-8(3-5-11-9)4-6-12-10/h4,6-7,9,11H,1-3,5H2

InChI Key

CLEHOJVIANJWOP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2C3=C(CCN2)C=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.